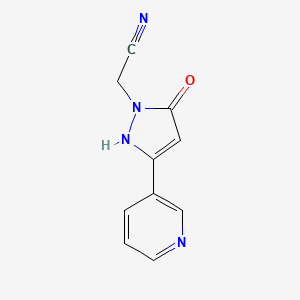
6-(Cyclopropylmethyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
1. Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones
Researchers explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, which are derivatives related to pyrimidin-4-amines. These compounds were created through reactions with primary aromatic or heterocyclic amines, formaldehyde, or aromatic aldehydes, offering potential for diverse applications in medicinal chemistry (Hamama et al., 2012).
2. Intramolecular Inverse Electron-demand Cycloadditions
In another study, intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequences were utilized with pyrimidines and ynamides. This process, applied to derivatives of pyrimidin-4-amines, was found to be more effective in sulfolane compared to trifluorotoluene, indicating solvent-specific influences in chemical reactions (Donnard et al., 2017).
3. Molecular Recognition via Base Pairing
A study on cytosine-based ditopic receptors highlighted the use of amine-containing pyrimidinones for molecular recognition, specifically in complexing guanosine monophosphate (GMP). This research suggests potential applications in biochemistry and molecular biology (Furuta et al., 1991).
4. Synthesis of Novel Ser/Thr Kinase Inhibitors
In pharmacological research, novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases. This study shows the potential therapeutic applications of pyrimidin-4-amines in the development of kinase inhibitors (Deau et al., 2013).
5. Aminolysis of Cyclopropyl-substituted Pyrimidin-4(3H)-one
Research on the aminolysis of a cyclopropyl-substituted pyrimidin-4(3H)-one compound, under various conditions, sheds light on the reactivity and potential applications of these types of compounds in synthetic chemistry (Novakov et al., 2017).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . They achieve these effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, they can inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
The pharmacokinetics of pyrimidine derivatives have been studied extensively, and they are known to possess diverse drug-like properties .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
properties
IUPAC Name |
6-(cyclopropylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCULZLEHRUTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)


![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)
![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)

![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)